methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that combines a chromenylidene moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-carbamoyl-7-hydroxy-2H-chromen-2-one with methyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenylidene moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to amines under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromone derivatives, while reduction of the carbamoyl group can produce amine derivatives.
Scientific Research Applications
Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate exerts its effects involves interactions with various molecular targets. The chromenylidene moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzoate: A precursor in the synthesis of the target compound.
3-carbamoyl-7-hydroxy-2H-chromen-2-one: Another precursor with similar structural features.
Chromen-2-ylidene derivatives: Compounds with similar chromenylidene moieties but different substituents.
Uniqueness
Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is unique due to its combination of a chromenylidene moiety with a benzoate ester, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-[(3-carbamoyl-7-hydroxychromen-2-ylidene)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-18(23)11-3-2-4-12(7-11)20-17-14(16(19)22)8-10-5-6-13(21)9-15(10)25-17/h2-9,21H,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJJTTCUKVQYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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